molecular formula C10H19NO4Se B1521787 Boc-L-selenomethionine CAS No. 45172-44-9

Boc-L-selenomethionine

Cat. No.: B1521787
CAS No.: 45172-44-9
M. Wt: 296.2 g/mol
InChI Key: QJDWZRHRGRTJOH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-selenomethionine is a useful research compound. Its molecular formula is C10H19NO4Se and its molecular weight is 296.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boc-L-selenomethionine is a biochemical used in proteomics research Its parent compound, selenomethionine, is known to play an essential role as an antioxidant, where it depletes reactive oxygen species (ros) and aids in the formation and recycling of glutathione, another important antioxidant .

Mode of Action

It depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione . This suggests that this compound might share similar antioxidant properties.

Biochemical Pathways

Selenomethionine, the parent compound, is involved in two metabolic pathways: the methionine pathway and the selenium pathway . It is absorbed by the body through the Na±dependent neutral amino acid transport system in the small intestine, and then exists in a bound form in the liver .

Pharmacokinetics

The organic form of selenomethionine is more readily absorbed in the human body compared to selenite, the inorganic form of selenium . This suggests that this compound might have similar absorption properties.

Result of Action

Selenomethionine, the parent compound, has been shown to increase the activity of glutathione peroxidase in endothelial cells . It may also have a chemoprotective effect against certain cancers .

Action Environment

It is known that selenium, the key element in selenomethionine, is an essential trace element necessary for the growth of organisms . Therefore, the availability of selenium in the environment might influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Boc-L-selenomethionine plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the activity of glutathione peroxidase in endothelial cells.

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its antioxidant activity contributes to the redox balance within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its selenium component acts as a cofactor for antioxidant enzymes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. Its selenium component plays a crucial role in these biochemical pathways.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDWZRHRGRTJOH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC[Se]C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.